Home > Products > Building Blocks P12287 > 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one - 305790-48-1

6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Catalog Number: EVT-2492307
CAS Number: 305790-48-1
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.061
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid

  • Compound Description: This compound is a key starting material in the synthesis of various quinazolinone derivatives. [] It reacts with anthranilamide in polyethylene glycol (PEG-600) to yield 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one. []

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one

  • Compound Description: This compound is a quinazolinone derivative synthesized from 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid and anthranilamide. [] It serves as an intermediate in the preparation of 3-methyl-2-(((1-methyl-1H-benzimidazole-2-YL) sulfonyl) methyl) quinazolin-4(3H)-one. []

3-methyl-2-(((1-methyl-1H-benzimidazole-2-YL) sulfonyl) methyl) quinazolin-4(3H)-one

  • Compound Description: This compound is the final product of a series of reactions starting from 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid. [] The synthesis involves several steps including alkylation, oxidation, and sulfonylation. []

2-[1-(1H-benzimidazol-2-yl)-ethylsulfanyl]-3H-quinazolin-4-one

  • Compound Description: This quinazolinone derivative exhibits potential as a chemotherapeutic agent based on docking studies and binding conformation analysis. [] It shows a potent dock score compared to doxorubicin, indicating its potential anticancer activity. []

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives

  • Compound Description: These compounds represent a class of thienopyrimidinones with a benzimidazole substituent. [] They exhibit promising antimicrobial activity, surpassing the reference drug Streptomycin in agar well diffusion assays. []

2-amino-1,5-dihydro-5-(1H-indol-3-ylmethyl)-4H-imidazol-4-one

  • Compound Description: This compound, an indole alkaloid, was isolated from the sea anemone Heteractis aurora. [] Its structure was confirmed through synthesis. []

2-amino-5-[(6-bromo-1H-indol-3-yl)methyl]-3,5-dihydro-3-methyl-4H-imidazol-4-one

  • Compound Description: This bromoindole alkaloid, also isolated from the sea anemone Heteractis aurora, [] showcases the structural diversity of natural products containing halogenated indole moieties. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives

  • Compound Description: This series of compounds represents a novel class of imidazole derivatives synthesized through amide formation. [] They were evaluated for their antibacterial activity. []
Classification

6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one is classified as a benzimidazole derivative, which is a category of compounds known for their efficacy in various biological contexts, including anticancer, antiviral, and antimicrobial activities. Benzimidazoles are often utilized in the synthesis of pharmaceuticals due to their ability to interact with biological targets effectively.

Synthesis Analysis

The synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 6-bromo-1H-benzo[d]imidazole with methylating agents. One common method employs methyl iodide (CH₃I) as the methylating agent, using potassium carbonate (K₂CO₃) as a base in an aprotic solvent such as dimethylformamide (DMF). The reaction generally occurs at elevated temperatures to facilitate complete methylation of the benzimidazole ring .

Synthetic Route Example

  1. Starting Materials: 6-bromo-1H-benzo[d]imidazole and methyl iodide.
  2. Reaction Conditions:
    • Solvent: Dimethylformamide
    • Base: Potassium carbonate
    • Temperature: Elevated (typically around 80-100 °C)
    • Reaction Time: Several hours until completion.
  3. Purification: The product is purified through recrystallization or chromatography to achieve high purity and yield.
Molecular Structure Analysis

The molecular structure of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one can be analyzed using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The structure features:

  • A benzo[d]imidazole core, which consists of a fused benzene ring and an imidazole ring.
  • A bromine atom at the 6-position, which influences the compound's reactivity.
  • A methyl group at the 1-position, contributing to its steric properties.

Structural Data

  • Molecular Formula: C8H7BrN2C_8H_7BrN_2
  • Molecular Weight: 211.06 g/mol
  • Key Functional Groups: Imidazole, aromatic bromide.
Chemical Reactions Analysis

6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one can undergo several chemical reactions:

Types of Reactions

  1. Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  2. Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
  3. Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts, which is significant for synthesizing more complex molecules .
Mechanism of Action

The mechanism of action for 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one primarily involves its interaction with biological targets through enzyme inhibition or receptor binding. The structural similarity to biologically active molecules allows it to modulate various biochemical pathways.

Key Mechanistic Insights

  • The bromine substituent may enhance lipophilicity, facilitating membrane permeability.
  • The imidazole moiety can participate in hydrogen bonding with biological macromolecules, influencing binding affinity and specificity.
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one include:

Applications

6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one has several scientific applications:

Research Applications

  1. Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
  2. Biological Studies: Employed in enzyme inhibition studies and receptor binding assays due to its structural characteristics.
  3. Material Science: Utilized in developing organic semiconductors and advanced materials due to its electronic properties .
Synthetic Methodologies and Optimization

Multistep Synthesis via Methylation-Oxidation Pathways

The synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 305790-48-1) relies on sequential functionalization strategies starting from halogenated aniline precursors. A representative high-yield route involves:

  • Initial Bromination: 5-Bromo-N-methyl-2-nitroaniline serves as the primary building block, ensuring correct halogen positioning.
  • Reductive Cyclization: Treatment with iron powder (14.5 g, 260 mmol) and ammonium chloride (13.9 g, 260 mmol) in 2-propanol/formic acid (49.0 mL, 1298 mmol) under reflux for 24 hours facilitates nitro-group reduction and imidazole ring formation. This step achieves near-quantitative yield (98%) by driving cyclization through in situ generation of formamide intermediates [3].
  • Oxidative Lactamization: Subsequent oxidation of the imidazole moiety using selenium dioxide (SeO₂) selectively converts the 2-position to a carbonyl group, yielding the target 2(3H)-one scaffold without over-oxidation [9].

Optimization Challenges:

  • The exothermic nature of the iron-mediated reduction requires controlled temperature gradients to prevent by-products.
  • Formic acid concentration must exceed stoichiometric requirements to suppress dimerization side products.
  • Flash chromatography (10:1 ethyl acetate/methanol) is critical for isolating the gray-to-brown solid product with >95% purity [3] [7].

Table 1: Key Reaction Parameters for Reductive Cyclization

ParameterOptimal ConditionsImpact on Yield
Iron powder stoichiometry10 eq<90% yield if <8 eq
Formic acid volume49.0 mL (1298 mmol)Prevents oligomerization
Reaction time24 h refluxShorter times leave 20% unreacted
Purification methodSilica gel chromatographyAchieves 98% purity

Continuous Flow Reactor Systems for Industrial-Scale Production

Traditional batch synthesis faces scalability limitations due to heat management issues during exothermic reduction steps. Continuous flow reactors address this via:

  • Microreactor Design: Sub-millimeter channels enable rapid heat dissipation, maintaining isothermal conditions (±2°C) during iron-mediated reduction. This suppresses thermal by-products like dehalogenated impurities [10].
  • Telescoped Reactions: Integration of nitro-reduction and cyclization in a single flow system reduces intermediate isolation. Residence times of 8–12 minutes at 120°C achieve full conversion, cutting process time by 80% compared to batch methods [10].
  • In-line Analytics: Real-time UV/Vis monitoring at 280 nm (characteristic of benzimidazole formation) allows automated adjustment of flow rates and reagent stoichiometries.

Economic Benefits:

  • Solvent consumption decreases by 65% through solvent-recycling loops.
  • Output capacities reach 50 kg/day using reactor stacks, making this viable for pharmaceutical intermediates .

Catalytic Strategies for Enhancing Regioselectivity

Regiocontrol during bromination and methylation is essential due to the benzimidazole ring’s asymmetric reactivity:

Directing Group Strategies

  • N1-Methylation Priority: Selective alkylation at the imidazole nitrogen (N1) over the lactam nitrogen (N3) is achieved using dimethyl sulfate in acetone at 0°C. The lactam’s lower nucleophilicity (pKa ~11.2) prevents quaternization [7] [9].
  • Ortho-Bromination Control: Electrophilic bromination of 1-methylbenzimidazol-2(3H)-one favors the 6-position (para to N1) over the 4/7-positions. This selectivity arises from:
  • Higher electron density at C6 due to N1 methyl donation
  • Steric hindrance at C4/C7 from adjacent carbonyl [6] [9].

Catalytic Halogenation

  • Palladium-Catalyzed C-H Activation: Pd(OAc)₂/2,6-lutidine systems enable direct C6-bromination with NBS (N-bromosuccinimide), achieving >95% regioselectivity. This bypasses the need for pre-brominated anilines [10].
  • Copper-Mediated Coupling: Suzuki reactions on 8-bromo-quinoline intermediates (e.g., 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline) use Pd(dppf)Cl₂ catalysts to couple sterically hindered boronic acids (e.g., 2-methoxyphenylboronic acid) without protodebromination [9].

Table 2: Regioselectivity in Halogenation Methods

MethodConditions6-/5-/4-Bromo RatioCatalyst Load
Electrophilic brominationBr₂, DCM, 25°C85:10:5None
Pd-catalyzed C-H activationPd(OAc)₂, NBS, MeCN, 80°C98:1:15 mol%
Directed ortho-metalationn-BuLi, Br₂, THF, −78°C90:6:4Not applicable

Solvent Effects:

  • Polar aprotic solvents (DMF, MeCN) enhance electrophilic substitution at C6 by stabilizing cationic intermediates.
  • Protic solvents increase 4-bromo contamination via hydrogen bonding with the carbonyl [9].

Properties

CAS Number

305790-48-1

Product Name

6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one

IUPAC Name

5-bromo-3-methyl-1H-benzimidazol-2-one

Molecular Formula

C8H7BrN2O

Molecular Weight

227.061

InChI

InChI=1S/C8H7BrN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)

InChI Key

WQXHBMNNVRGWHF-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)Br)NC1=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.